molecular formula C11H14O2 B2584354 1-(Benzyloxy)butan-2-one CAS No. 265664-91-3

1-(Benzyloxy)butan-2-one

Cat. No.: B2584354
CAS No.: 265664-91-3
M. Wt: 178.231
InChI Key: PAOKDBPSOMEMNP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)butan-2-one is an organic compound with the molecular formula C11H14O2. It is a ketone with a benzyloxy group attached to the second carbon of the butanone chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known to participate in reactions such as the mannich reaction , which is widely used in the preparation of pharmaceuticals and natural products .

Mode of Action

The mode of action of 1-(Benzyloxy)butan-2-one involves its participation in the Mannich reaction . This reaction is a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .

Biochemical Pathways

The biochemical pathways affected by This compound are related to the Mannich reaction . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis . It plays a significant role in the modern pharmaceutical industry and is used in the development of asymmetric methods for the synthesis of drugs under environmentally benign conditions .

Result of Action

The result of the action of This compound is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products are formed through a three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst .

Action Environment

The action of This compound is influenced by the environment in which the reaction takes place. For instance, the reaction is carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction also requires the presence of a chiral catalyst, pseudoephedrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)butan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-(benzyloxy)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrogen bromide in acetic acid.

Major Products Formed:

    Oxidation: Benzoic acid and butanoic acid.

    Reduction: 1-(Benzyloxy)butanol.

    Substitution: 1-Bromo-2-butanone.

Scientific Research Applications

1-(Benzyloxy)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

1-(Benzyloxy)butan-2-one can be compared with other similar compounds, such as:

    1-(Benzyloxy)propan-2-one: This compound has a shorter carbon chain and exhibits different reactivity and physical properties.

    1-(Benzyloxy)pentan-2-one: With a longer carbon chain, this compound has a higher boiling point and different solubility characteristics.

    1-(Benzyloxy)butan-3-one: The position of the benzyloxy group affects the compound’s reactivity and chemical behavior.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and physical properties. Its versatility as an intermediate in organic synthesis and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-phenylmethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOKDBPSOMEMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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